

Spectroscopic Analysis of Guanazole: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Guanazole** (3,5-Diamino-1,2,4-triazole), a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document presents an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **Guanazole**. Due to the symmetrical nature of the molecule, with two amino groups attached to a 1,2,4-triazole ring, the NMR spectra are relatively simple.

¹H NMR Data

While a definitive, published ¹H NMR spectrum for **Guanazole** is not readily available in the literature, data for structurally similar compounds, such as 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione, provide valuable insights. In deuterated dimethyl sulfoxide (DMSO-d₆), the protons of the amino groups are expected to appear as a broad singlet. The NH proton of the triazole ring would also present as a singlet.

Table 1: Predicted ¹H NMR Spectral Data for **Guanazole**



Chemical Shift (δ) ppm	Multiplicity	Assignment
~ 5.0 - 6.0	br s	-NH ₂ protons
~ 12.0 - 13.0	br s	-NH proton of triazole ring

Note: The chemical shifts are estimations based on data from similar compounds and are solvent-dependent.

¹³C NMR Data

The ¹³C NMR spectrum of **Guanazole** is characterized by a single signal for the two equivalent carbon atoms of the triazole ring.

Table 2: 13C NMR Spectral Data for Guanazole

Chemical Shift (δ) ppm	Assignment	
158.8	C3 and C5 of triazole ring	

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in **Guanazole**. The spectrum is characterized by the stretching and bending vibrations of the N-H bonds of the amino and triazole groups, as well as the vibrations of the triazole ring.

Table 3: FT-IR Spectral Data for Guanazole



Wavenumber (cm⁻¹)	Intensity	Assignment
3425	Strong	Asymmetric N-H stretching of - NH ₂
3320	Strong	Symmetric N-H stretching of - NH ₂
3120	Medium	N-H stretching of triazole ring
1670	Strong	-NH ₂ scissoring (bending)
1640	Strong	C=N stretching of triazole ring
1560	Medium	N-H bending of triazole ring
1440	Medium	C-N stretching

Data extracted from a comparative study of observed and calculated IR spectra.[1]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **Guanazole** results in a prominent molecular ion peak and several characteristic fragment ions, providing confirmation of its molecular weight and insights into its fragmentation pathways.

Table 4: Mass Spectrometry Data for Guanazole

m/z	Relative Intensity (%)	Assignment
99	100	[M] ⁺ (Molecular Ion)
71	15	[M - N ₂]+
56	20	[M - HNCN]+
43	45	[H₂NCNH] ⁺
28	30	[N ₂] ⁺

Data obtained from the NIST WebBook electron ionization mass spectrum.



Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **Guanazole**.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **Guanazole** in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (1H NMR):

• Spectrometer: 400 MHz or higher

Solvent: DMSO-d₆

Temperature: 298 K

Pulse Sequence: Standard single-pulse

• Number of Scans: 16-64

• Relaxation Delay: 1-2 seconds

• Spectral Width: 0-15 ppm

Instrument Parameters (13C NMR):

• Spectrometer: 100 MHz or higher

Solvent: DMSO-d6

Temperature: 298 K

Pulse Sequence: Proton-decoupled



Number of Scans: 1024 or more (due to lower natural abundance of ¹³C)

• Relaxation Delay: 2-5 seconds

• Spectral Width: 0-200 ppm

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of Guanazole with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]
- Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared Spectrometer

Detector: DTGS (Deuterated Triglycine Sulfate)

Spectral Range: 4000-400 cm⁻¹

• Resolution: 4 cm⁻¹

• Number of Scans: 16-32

 Background: A spectrum of a pure KBr pellet is recorded as the background and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction:

• A direct insertion probe is typically used for solid samples like **Guanazole**.

Instrument Parameters (Electron Ionization):







Ionization Method: Electron Ionization (EI)[1][3]

• Electron Energy: 70 eV[1][3]

• Source Temperature: 200-250 °C

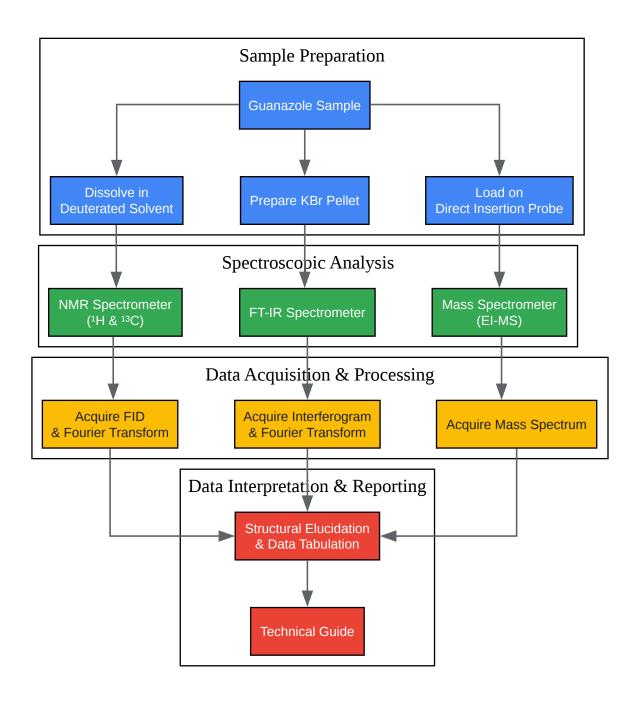
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

• Scan Range: m/z 10-200

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **Guanazole**.





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General workflow for spectroscopic analysis.

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References

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